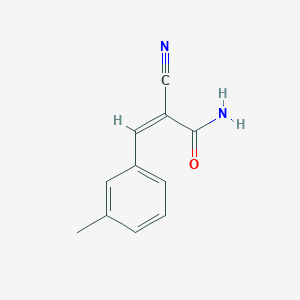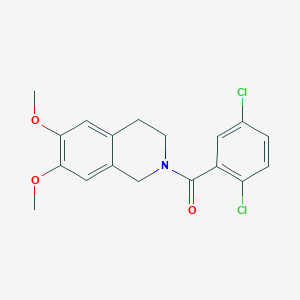
3-(4-Chlorophenyl)-1-morpholin-4-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-1-morpholin-4-ylpropan-1-one, also known as 4'-chloromethcathinone or 4-CMC, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It belongs to the group of designer drugs that are structurally similar to amphetamines and cathinones. The chemical structure of 4-CMC includes a phenyl ring, a morpholine ring, and a ketone group.
科学的研究の応用
4-CMC has been used in scientific research to study its psychoactive effects on the central nervous system. It has been tested in vitro and in vivo to determine its binding affinity to various receptors such as dopamine, serotonin, and norepinephrine transporters. It has also been used to study its effects on neurotransmitter release and reuptake. Furthermore, 4-CMC has been used as a reference standard in forensic toxicology to identify and quantify its presence in biological samples.
作用機序
The mechanism of action of 4-CMC is similar to other cathinones and amphetamines. It acts as a monoamine transporter substrate, which leads to the release of dopamine, serotonin, and norepinephrine in the brain. This results in a feeling of euphoria, increased energy, and heightened alertness. It also inhibits the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-CMC are similar to other cathinones and amphetamines. It increases the release of dopamine, serotonin, and norepinephrine in the brain, which leads to a feeling of euphoria, increased energy, and heightened alertness. It also increases heart rate, blood pressure, and body temperature. Prolonged use of 4-CMC can result in addiction, psychosis, and cardiovascular complications.
実験室実験の利点と制限
One advantage of using 4-CMC in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its effects. It can be used to study the structure-activity relationship of cathinones and amphetamines. However, one limitation is that it is a controlled substance in many countries, which makes it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on 4-CMC. One area of interest is the development of new synthetic cathinones and amphetamines that have similar or improved effects. Another area of interest is the development of new analytical methods for the detection and quantification of 4-CMC in biological samples. Additionally, more research is needed to determine the long-term effects of 4-CMC on the brain and body, as well as its potential for addiction and abuse.
Conclusion:
In conclusion, 3-(4-Chlorophenyl)-1-morpholin-4-ylpropan-1-one, or 4-CMC, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It has been used in scientific research to study its effects on the central nervous system, neurotransmitter release and reuptake, and forensic toxicology. The mechanism of action of 4-CMC is similar to other cathinones and amphetamines, and it has similar biochemical and physiological effects. However, prolonged use can result in addiction, psychosis, and cardiovascular complications. There are several future directions for research on 4-CMC, including the development of new synthetic compounds and analytical methods, and more research on its long-term effects.
合成法
The synthesis of 4-CMC involves the reaction of 4-chlorobenzaldehyde with morpholine and 4-chloroacetophenone in the presence of a catalyst such as zinc chloride. The resulting product is purified using recrystallization or chromatography. This synthesis method has been described in several research articles.
特性
IUPAC Name |
3-(4-chlorophenyl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-4-1-11(2-5-12)3-6-13(16)15-7-9-17-10-8-15/h1-2,4-5H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPXZQMGYUKHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)

![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)
![2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7459712.png)
![N-[(2-chlorophenyl)methyl]ethanesulfonamide](/img/structure/B7459714.png)

![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)

![3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE](/img/structure/B7459726.png)
![N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459728.png)

![3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole](/img/structure/B7459746.png)

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7459761.png)